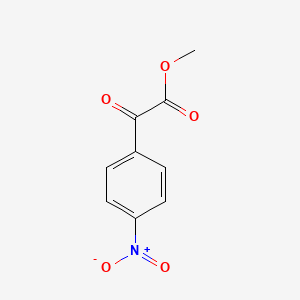

Methyl 2-(4-nitrophenyl)-2-oxoacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-(4-nitrophenyl)-2-oxoacetate is a compound that is structurally related to various nitrophenyl derivatives, which have been the subject of several studies due to their interesting chemical and physical properties. These studies have explored the molecular structure, synthesis, and reactivity of compounds with similar frameworks, providing insights into the behavior of this compound.

Synthesis Analysis

The synthesis of compounds related to this compound often involves reactions that introduce nitrophenyl groups into the molecular structure. For instance, the reaction of a 1H-1,2,3-triazol-4-yl derivative with hydroxylamine hydrochloride in dry ethanol resulted in an oxime with a nitrophenyl moiety . Although the exact synthesis of this compound is not detailed in the provided papers, these methods suggest possible synthetic routes that could be explored for its preparation.

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the molecular structures of compounds similar to this compound. For example, the crystal structure of a related compound, methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate, was solved by direct methods and refined by full-matrix least squares . These studies provide valuable information on the conformation and orientation of the nitrophenyl groups, which are likely to be relevant to the structure of this compound.

Chemical Reactions Analysis

The reactivity of nitrophenyl derivatives can be influenced by the presence of different substituents. For instance, the activating (CH3) and deactivating (NO2 and Cl) characteristics of different groups linked to oxaxin rings have been shown to affect the stability and reactivity of these compounds . This suggests that the methyl and nitro groups in this compound would play a significant role in its chemical behavior, potentially making it more reactive than its chlorinated or unsubstituted counterparts.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenyl derivatives have been extensively studied. Vibrational spectroscopy, including FT-IR and Raman, has been used to investigate the vibrational properties of these compounds, which can provide insights into the bonding and stability of this compound . Additionally, crystallographic analysis can reveal intermolecular interactions that stabilize the crystal structure, as seen in related compounds . These studies contribute to a comprehensive understanding of the physical and chemical properties of this compound.

科学的研究の応用

Optical Storage in Polymers

Research by Meng, Natansohn, Barrett, & Rochon (1996) explored the use of nitrophenyl compounds like Methyl 2-(4-nitrophenyl)-2-oxoacetate in the context of azo polymers for reversible optical storage. The interaction between azo and nitrophenyl groups in these polymers can induce shifts in absorption maxima, impacting the photoinduction and photoerasure of birefringence.

Organic Synthesis

In the study of organic synthesis, Askam & Keeks (1969) demonstrated how nitrophenyl derivatives, similar to this compound, undergo oxidation and Claisen condensation reactions. Such reactions are pivotal in the formation of complex organic molecules, showcasing the role of nitrophenyl compounds in synthetic organic chemistry.

Spectral Analyses and X-ray Crystallography

Ahmed et al. (2016) in their research on 1,2,3-triazoles, utilized compounds similar to this compound. Their work involved spectral analyses and single crystal X-ray diffraction, which are crucial techniques in understanding the structural and chemical properties of such compounds.

Synthesis from Natural Sources

The synthesis of this compound derivatives from natural sources like the ascidian Polycarpa aurata was investigated by Zhou Hua-feng (2007). This study highlights the potential of extracting and synthesizing valuable chemical compounds from marine organisms.

Environmental Remediation

In the field of environmental science, compounds like this compound may find applications in remediation processes. For instance, Pignatello & Sun (1995) studied the photoassisted Fenton reaction for the degradation of organic pollutants in water, a process where similar compounds could be relevant.

Catalytic Applications

Trstenjak, Ilaš, & Kikelj (2013) demonstrated the use of nitrophenyl derivatives in catalysis. They synthesized various nitrophenyl compounds through rhodium(II) acetate catalyzed reactions, which could be foundational for developing new pharmaceutical compounds.

Biodegradation and Chemotaxis

In bioremediation, the biodegradation and chemotaxis of compounds like this compound are significant. Bhushan et al. (2000) studied the biodegradation of nitrophenol compounds, revealing the potential of microorganisms in environmental clean-up processes.

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the behavior of similar compounds, it can be inferred that the compound may interact with its targets through electrophilic substitution, a common reaction in aromatic compounds like indole . The nitro group in the compound could potentially undergo reduction, leading to the formation of amines, which can further react with other compounds in the body .

Biochemical Pathways

Similar compounds, such as 2-chloro-4-nitrophenol, have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .

Pharmacokinetics

Similar compounds have shown drug-like physicochemical properties and have passed lipinski’s, egan’s, veber’s, muegge’s and ghose’s rules for drug-like small molecules and orally bioavailable drugs .

Result of Action

Similar compounds have shown a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s worth noting that the activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .

特性

IUPAC Name |

methyl 2-(4-nitrophenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-15-9(12)8(11)6-2-4-7(5-3-6)10(13)14/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJNETLTNKSVGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide](/img/structure/B2504109.png)

![methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2504112.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504116.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-chloro-2-methoxyphenyl)oxalamide](/img/structure/B2504117.png)

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2504118.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2504129.png)

![2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2504130.png)